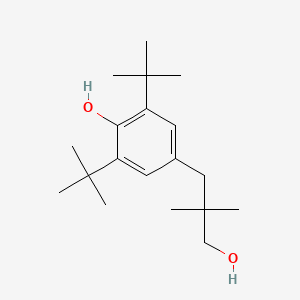

CGP7930

Description

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWJPQQFJNGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407620 | |

| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57717-80-3 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57717-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057717803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-7930 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAM4WWA5Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CGP7930 on GABA-B Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGP7930 is a seminal positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR) critical for mediating slow and prolonged inhibitory neurotransmission in the central nervous system. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented for comparative analysis, and key processes are visualized through detailed diagrams. While a valuable research tool, it is crucial to note that this compound also exhibits off-target effects, notably on GABA-A receptors and G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which are also discussed herein.

Molecular Mechanism of Action

The GABA-B receptor is an obligate heterodimer composed of two subunits: GABA-B1 and GABA-B2.[1] The GABA-B1 subunit is responsible for binding the endogenous agonist GABA, while the GABA-B2 subunit is essential for G-protein coupling and signal transduction.[1]

This compound functions as a positive allosteric modulator by binding to a site distinct from the GABA binding pocket.[2] This allosteric binding site is located within the heptahelical transmembrane (TM) domain of the GABA-B2 subunit.[1] By binding to this site, this compound stabilizes a conformational state of the receptor that enhances the affinity and/or efficacy of orthosteric agonists like GABA.[2] This potentiation of the GABA-induced response is the hallmark of its action as a PAM.

Interestingly, this compound has also been shown to act as a weak partial agonist, capable of activating the GABA-B receptor to a small degree even in the absence of GABA.[1] This agonist activity is also mediated through the GABA-B2 subunit.[1]

Quantitative Data on this compound Activity

The following table summarizes the quantitative data for this compound's effects on GABA-B receptors from various in vitro studies.

| Parameter | Assay System | Agonist | Value | Reference |

| EC50 (Potentiation) | Recombinant GABA-B Receptors | GABA | 4.60 µM | [3] |

| EC50 (Potentiation) | Native GABA-B Receptors | GABA | 5.37 µM | [3] |

| Potentiation of GABA | GTPγS Binding Assay | GABA | 5-10 fold increase in potency | [4] |

| Increase in GABA Efficacy | GTPγS Binding Assay | GABA | 1.5-2 fold increase in maximal effect | [4] |

| EC50 (Direct Agonism) | Inositol (B14025) Phosphate (B84403) Assay | - | ~30 µM | |

| Off-Target EC50 (GABA-A) | Recombinant α4β3δ GABA-A Receptors | GABA | 1.0 µM | [3] |

| Off-Target EC50 (GABA-A) | Recombinant α1β2γ2L GABA-A Receptors | GABA | 1.7 µM | [3] |

| Off-Target GIRK Blockade | HEK 293 Cells | - | >3 µM | [5][6] |

Impact on Signaling Pathways

Activation of the GABA-B receptor by GABA, potentiated by this compound, initiates a cascade of intracellular signaling events primarily through the Gi/o family of G-proteins.[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7] The dissociation of the G-protein βγ subunits also directly modulates the activity of ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[7] The activation of GIRK channels causes potassium efflux and hyperpolarization of the neuronal membrane, leading to a slow and prolonged inhibitory postsynaptic potential (IPSP).

Furthermore, GABA-B receptor activation has been shown to transactivate the insulin-like growth factor-1 (IGF-1) receptor, leading to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is involved in cell survival and neuroprotection.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat cerebral cortex) or cultured cells expressing GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation (10-20 µg of protein), GDP (e.g., 10 µM), and the test compounds (GABA and/or this compound) in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4).

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B filters).

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Radioligand Binding Assay

This assay directly measures the binding of ligands to the GABA-B receptor.

-

Procedure:

-

Use a similar membrane preparation as in the GTPγS assay.

-

Incubate the membranes with a radiolabeled GABA-B receptor antagonist (e.g., [³H]CGP54626) at a concentration near its Kd.

-

For competition binding, include varying concentrations of unlabeled ligands (e.g., GABA, this compound).

-

Incubate at room temperature for 30-60 minutes.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity by scintillation counting.

-

Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of receptor-ion channel coupling.

-

Oocyte Preparation and Injection:

-

Harvest oocytes from Xenopus laevis.

-

Inject cRNAs encoding the GABA-B1 and GABA-B2 subunits, along with the subunits of the GIRK channel.

-

Incubate the oocytes for 2-5 days to allow for protein expression.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber and perfuse with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with KCl.

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply GABA and/or this compound via the perfusion system.

-

Record the resulting changes in membrane current, which reflect the activity of the GIRK channels.

-

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the phospholipase C (PLC) pathway.

-

Procedure:

-

Culture cells expressing GABA-B receptors and a chimeric G-protein (e.g., Gαqi) that couples the receptor to PLC.

-

Label the cells with [³H]myo-inositol.

-

Pre-incubate the cells with LiCl to inhibit inositol monophosphatase.

-

Stimulate the cells with GABA and/or this compound.

-

Lyse the cells and separate the inositol phosphates by anion-exchange chromatography.[8]

-

Quantify the amount of [³H]inositol phosphates by scintillation counting.

-

Logical Relationships and Mechanistic Model

The action of this compound can be understood through a logical sequence of events at the molecular level, leading to a physiological response.

Off-Target Effects

A comprehensive understanding of this compound requires acknowledgment of its interactions with other molecular targets. At micromolar concentrations, this compound can act as a positive allosteric modulator of GABA-A receptors, potentiating GABA-induced chloride currents.[3][5] Furthermore, at concentrations above 3 µM, this compound has been shown to directly block GIRK channels, which can confound the interpretation of its effects on GABA-B receptor signaling, particularly in electrophysiological assays.[5][6] These off-target activities highlight the importance of using appropriate concentrations and control experiments when utilizing this compound as a pharmacological tool.

Conclusion

This compound has been instrumental in elucidating the allosteric modulation of GABA-B receptors. Its mechanism of action, centered on the potentiation of GABAergic signaling through binding to the GABA-B2 subunit, is well-characterized. The experimental protocols detailed in this guide provide a framework for the continued investigation of GABA-B receptor pharmacology. However, researchers must remain cognizant of the off-target effects of this compound to ensure the accurate interpretation of experimental data. The study of this compound continues to provide valuable insights into the therapeutic potential of targeting allosteric sites on GPCRs for the treatment of various neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 4. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A miniaturized column chromatography method for measuring receptor-mediated inositol phosphate accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of CGP7930: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP7930 is a synthetic organic compound that has been instrumental in the study of GABAergic neurotransmission. Initially characterized as the first positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor, its pharmacological profile is now understood to be more complex.[1][2] This guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, quantitative binding and functional data, and the experimental protocols used for its characterization. Recent findings revealing its activity at GABA-A receptors and G protein-coupled inwardly rectifying potassium (GIRK) channels are also discussed, highlighting the compound's polypharmacology and the need for careful interpretation of experimental results.[3][4]

Core Pharmacological Activity: Positive Allosteric Modulator of GABA-B Receptors

This compound is widely recognized for its role as a positive allosteric modulator of GABA-B receptors.[5][6] Unlike orthosteric agonists that directly bind to the same site as the endogenous ligand GABA, this compound binds to a distinct, allosteric site on the receptor complex.[5][6] This binding event potentiates the effect of GABA and other GABA-B agonists, increasing both their potency and maximal efficacy.[5]

Mechanism of Action

The GABA-B receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: GABA-B1 and GABA-B2.[7] While the GABA-B1 subunit is responsible for binding GABA, the GABA-B2 subunit is crucial for G protein coupling and signal transduction.[7][8] Studies have revealed that the site of action for this compound is the heptahelical domain of the GABA-B2 subunit.[6][7][9] this compound can directly activate the GABA-B2 subunit, even in the absence of the GABA-B1 subunit, demonstrating a unique mechanism of action among GABA-B receptor modulators.[7][9] This interaction is thought to stabilize the receptor in an active conformation, thereby enhancing the signaling response upon agonist binding.[6]

Signaling Pathway

The canonical signaling pathway for the GABA-B receptor involves the activation of heterotrimeric G proteins, primarily of the Gi/o family. Upon activation, the Gβγ subunits dissociate and can directly modulate the activity of downstream effectors, most notably inhibiting adenylyl cyclase and modulating ion channel activity. A key downstream effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization.

Expanded Pharmacological Profile: Off-Target Activities

While initially considered a selective GABA-B receptor PAM, subsequent research has demonstrated that this compound possesses a broader pharmacological profile.[2][3] This polypharmacology is critical for researchers to consider when designing experiments and interpreting data.

GABA-A Receptor Modulation

This compound also acts as a positive allosteric modulator of GABA-A receptors.[3] It increases the potency and efficacy of GABA at various GABA-A receptor subtypes. This activity can lead to an enhancement of both phasic and tonic inhibition in neuronal cultures.[3] The structural resemblance of this compound to propofol, a known GABA-A receptor PAM, may provide a basis for this off-target effect.[4]

GIRK Channel Blockade

At higher concentrations, this compound has been shown to directly block G protein-coupled inwardly rectifying K+ (GIRK) channels.[3][4] This inhibitory action is significant as it can counteract the downstream effects of GABA-B receptor activation, which typically involves GIRK channel opening.[3] This dual action complicates the interpretation of cellular and in vivo studies, as the net effect of this compound will depend on its concentration and the specific expression levels of GABA-B receptors and GIRK channels in the system under investigation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity at its primary and secondary targets.

Table 1: Potency of this compound at GABA-B Receptors

| Assay System | Parameter | Value (μM) | Reference |

| Recombinant GABA-B Receptors | EC50 | 4.60 | |

| Native GABA-B Receptors | EC50 | 5.37 |

Table 2: Potency of this compound at GABA-A Receptors

| Receptor Subtype | Parameter | Value (μM) | Reference |

| α4β3δ | EC50 | 1.0 | |

| α1β2γ2L | EC50 | 1.7 | |

| Native GABA-A Receptors (Muscimol potentiation) | EC50 | 2.0 |

Table 3: Direct Activation and Inhibition by this compound

| Target | Action | Parameter | Value (μM) | Reference |

| GABA-B Receptors | Inhibition (via GIRK block) | >3 | [4] | |

| GABA-A Receptors (Hippocampal Neurons) | Direct Activation | EC50 | 5.2 | [4] |

Detailed Experimental Protocols

The characterization of this compound's pharmacological profile has relied on a variety of in vitro and cellular assays. Below are generalized methodologies for key experiments.

GTPγ[35S] Binding Assay

This assay measures the activation of G proteins coupled to GABA-B receptors.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line expressing GABA-B receptors (e.g., CHO or HEK293 cells) or from native tissue (e.g., rat brain) are prepared by homogenization and centrifugation.[5]

-

Incubation: Membranes are incubated in a buffer containing a fixed concentration of GABA (or another agonist), varying concentrations of this compound, and GTPγ[35S].[5]

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound GTPγ[35S] from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound GTPγ[35S] is plotted against the concentration of this compound to determine its potency (EC50) and efficacy (Emax) for potentiating GABA-stimulated G protein activation.[5]

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure ion channel activity in response to receptor activation in whole cells.

Methodology:

-

Cell Preparation: Cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells transiently transfected with the desired receptor subunits and GIRK channels are used.[3][4]

-

Patch-Clamp Recording: A glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to achieve the whole-cell configuration. The cell is voltage-clamped at a specific holding potential.

-

Drug Application: The agonist (e.g., GABA, baclofen, or muscimol) is applied to the cell via a perfusion system. This compound is either co-applied with the agonist or pre-applied to observe its modulatory effects.

-

Data Acquisition: The resulting ion currents are recorded and amplified.

-

Data Analysis: The amplitude and kinetics (rise and decay times) of the currents are measured and analyzed to determine the effect of this compound on the agonist's potency and efficacy.[3]

In Vivo Effects and Therapeutic Potential

In animal models, this compound has demonstrated anxiolytic-like effects.[1][6] It has also been shown to reduce the self-administration of drugs of abuse, such as ethanol, nicotine, and cocaine, in rodents.[6] By enhancing the effects of GABA-B agonists like baclofen, this compound could potentially allow for lower doses of the agonist to be used, thereby minimizing off-target effects and the development of tolerance.[6] However, the compound's off-target activities must be carefully considered in the development of any potential therapeutic applications.

Conclusion

This compound is a valuable pharmacological tool that has significantly contributed to our understanding of GABA-B receptor function. Its primary action as a positive allosteric modulator at the GABA-B2 subunit has been well-characterized. However, the discovery of its effects on GABA-A receptors and GIRK channels underscores the importance of a thorough pharmacological characterization of any chemical probe.[2][3] For researchers utilizing this compound, it is imperative to be aware of its polypharmacology and to design experiments that can dissect the contributions of its various targets to the observed physiological effects. This comprehensive understanding is essential for the accurate interpretation of experimental data and for guiding future drug discovery efforts in the field of GABAergic modulation.

References

- 1. CGP-7930 - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

CGP7930 as a Positive Allosteric Modulator of the GABA-B Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP7930 is a pioneering small molecule identified as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor.[1] Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site on the GABA-B2 subunit, enhancing the receptor's response to the endogenous neurotransmitter GABA.[2][3] This modulation leads to an increase in both the potency and efficacy of GABA-B receptor signaling, offering a more nuanced approach to therapeutic intervention in conditions associated with GABAergic dysfunction.[4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a discussion of its broader pharmacological profile.

Introduction to GABA-B Receptors and Allosteric Modulation

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that play a crucial role in mediating slow and prolonged inhibitory neurotransmission in the central nervous system.[3] Functional GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[6] The GABA-B1 subunit is responsible for binding the endogenous ligand GABA, while the GABA-B2 subunit is crucial for G-protein coupling and signal transduction.[2][6]

Upon activation by GABA, GABA-B receptors couple to Gi/o proteins, leading to the dissociation of the Gα and Gβγ subunits.[3] These subunits then modulate downstream effector systems, primarily through:

-

Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux and hyperpolarization of the postsynaptic membrane.[3]

-

Inhibition of voltage-gated calcium channels (VGCCs): This presynaptic effect reduces neurotransmitter release.

Positive allosteric modulators like this compound represent a sophisticated strategy for enhancing GABA-B receptor function. By binding to an allosteric site, they potentiate the effects of endogenous GABA, thereby amplifying the natural inhibitory tone of the GABAergic system.[8] This approach is thought to offer a better safety and tolerability profile compared to direct agonists, as PAMs are only active in the presence of the endogenous ligand, potentially reducing the risk of receptor desensitization and off-target effects.[5][8]

Mechanism of Action of this compound

This compound exerts its effects by binding to a site within the seven-transmembrane (7TM) domain of the GABA-B2 subunit.[2][3] This binding event stabilizes an active conformation of the receptor, leading to an increased affinity for GABA at the orthosteric binding site on the GABA-B1 subunit and a more efficient coupling to downstream G-proteins.[2][4] This dual effect on agonist potency and signaling efficacy is a hallmark of this compound's action.[4][5]

Signaling Pathway of GABA-B Receptor Modulation by this compound

The following diagram illustrates the canonical GABA-B receptor signaling pathway and the modulatory role of this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's activity at GABA-B receptors.

Table 1: Potency of this compound in Functional Assays

| Assay Type | Cell System | Agonist | Parameter | This compound EC50 (μM) | Reference |

| GABA-activated K+ currents | HEK cells expressing Kir3 channels | GABA | Potentiation of GABA response | ~1-3 | [9] |

| GTPγS Binding | CHO cells expressing GABA-B(1b/2) | GABA | Potentiation of GABA-stimulated binding | 4.60 | [10] |

| GTPγS Binding | Rat brain membranes | GABA | Potentiation of GABA-stimulated binding | 5.37 | [10] |

Table 2: Efficacy of this compound in Modulating GABA-B Receptor Activity

| Assay Type | Preparation | Agonist | Effect of this compound | Fold Increase | Reference |

| GTPγS Binding | Recombinant GABA-B Receptors | GABA | Increase in GABA Potency | 5-10 | [5] |

| GTPγS Binding | Recombinant GABA-B Receptors | GABA | Increase in Maximal Efficacy | 1.5-2 | [5] |

| Radioligand Binding | Recombinant GABA-B Receptors | [3H]-APPA | Increase in Agonist Affinity | ~2 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of allosteric modulators. The following sections provide outlines for key in vitro assays used to evaluate this compound.

Radioligand Binding Assay

This assay is used to determine the effect of this compound on the binding of a radiolabeled agonist or antagonist to the GABA-B receptor.

Objective: To assess the ability of this compound to modulate the affinity of an orthosteric ligand for the GABA-B receptor.

Materials:

-

Cell membranes expressing GABA-B receptors (e.g., from CHO or HEK293 cells, or rat brain tissue).

-

Radioligand (e.g., [3H]GABA, --INVALID-LINK---Baclofen, or the antagonist [3H]CGP54626).[6][11]

-

This compound.

-

Unlabeled orthosteric ligand (for competition assays and determination of non-specific binding).

-

Binding buffer (e.g., Tris-HCl with 2.5 mM CaCl2).[6]

-

Wash buffer (e.g., ice-cold 50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4).[11]

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.[6] Resuspend the final pellet in binding buffer to a specific protein concentration.

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound. For competition assays, also include varying concentrations of an unlabeled orthosteric ligand.

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1.5 hours).[11]

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding. Analyze the data using non-linear regression to calculate parameters such as Kd, Bmax, and Ki.

Experimental Workflow: Radioligand Binding Assay

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.

Objective: To quantify the ability of this compound to potentiate agonist-induced G-protein activation.

Materials:

-

Cell membranes expressing GABA-B receptors and Gi/o proteins.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GABA or another GABA-B agonist.

-

This compound.

-

GDP.

-

Assay buffer (containing MgCl2 and NaCl).

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare membranes as described for the radioligand binding assay.

-

Incubation: In a 96-well plate, combine the membranes, a fixed concentration of GABA (often at its EC20 or EC50), varying concentrations of this compound, GDP, and [35S]GTPγS.

-

Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for [35S]GTPγS binding to activated G-proteins.

-

Termination: Stop the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of bound [35S]GTPγS on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of this compound concentration to determine the EC50 and maximal potentiation.

Electrophysiology in Xenopus Oocytes

This assay provides a direct measure of the functional consequences of GABA-B receptor modulation on ion channel activity.

Objective: To characterize the effect of this compound on GABA-B receptor-mediated activation of GIRK channels.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for GABA-B1, GABA-B2, and GIRK channel subunits.

-

Two-electrode voltage-clamp setup.

-

Perfusion system.

-

Recording solution (e.g., ND96).

-

GABA and this compound solutions.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.[12] Inject the oocytes with cRNAs for the GABA-B receptor subunits and GIRK channel subunits and incubate for 2-7 days to allow for protein expression.[13]

-

Recording Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping.

-

Data Acquisition: Perfuse the oocyte with the recording solution. Apply GABA at a specific concentration (e.g., EC20) to elicit a baseline current through the GIRK channels.

-

Modulation: Co-apply GABA and varying concentrations of this compound and record the potentiated current.

-

Data Analysis: Measure the peak current amplitude in the presence and absence of this compound to determine the extent of potentiation.

Broader Pharmacological Profile of this compound

While this compound is a valuable tool for studying GABA-B receptor modulation, it is important for researchers to be aware of its other pharmacological activities. Recent studies have shown that this compound can also act as a positive allosteric modulator of GABA-A receptors and, at higher concentrations, can block GIRK channels directly.[2][9] This off-target activity should be considered when interpreting experimental results, particularly in complex systems like neuronal cultures or in vivo models. The EC50 values for this compound's potentiation of different GABA-A receptor subtypes are in the low micromolar range, similar to its potency at GABA-B receptors.[9][10]

Conclusion

This compound has been instrumental in advancing our understanding of GABA-B receptor allosteric modulation. Its ability to enhance both the potency and efficacy of endogenous GABA provides a powerful mechanism for fine-tuning inhibitory neurotransmission. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and other GABA-B receptor PAMs. A thorough understanding of its complete pharmacological profile, including its effects on GABA-A receptors and GIRK channels, is essential for its appropriate use as a research tool and for the development of more selective therapeutic agents in the future.

References

- 1. CGP-7930 - Wikipedia [en.wikipedia.org]

- 2. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. What are GABAB receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 9. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a New GABAergic Tool: A Technical Guide to the Discovery and Development of CGP7930

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and development of CGP7930, a pioneering molecule in the field of GABAergic neurotransmission. As the first-in-class positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABAB) receptor, this compound has been instrumental in elucidating the therapeutic potential of fine-tuning the GABAergic system. This document details the initial synthesis and screening that led to its identification, its complex pharmacological profile, and the key experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and critical signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction: The Need for GABAB Receptor Modulation

The GABAB receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating neuronal excitability throughout the central nervous system. While direct agonists of the GABAB receptor, such as baclofen, have therapeutic applications, their use is often limited by side effects and the development of tolerance.[1] This created a compelling need for novel therapeutic strategies that could offer more nuanced control over GABAB receptor activity. The concept of allosteric modulation—targeting a site on the receptor distinct from the agonist binding site to potentiate the effect of the endogenous ligand, GABA—emerged as a promising approach.

The Discovery of this compound

Developed at Novartis, this compound, with the chemical name 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol, was the first compound to be identified as a positive allosteric modulator of the GABAB receptor.[2][3] Its discovery marked a significant milestone, opening up a new avenue for pharmacological intervention in the GABAergic system.

Chemical Synthesis

The synthesis of this compound has been described through a multi-step process. A common pathway involves the initial reaction of 2,6-Di-tert-butylphenol with formaldehyde (B43269) and a base in methanol.[4] The resulting intermediate then undergoes a base-catalyzed reaction with isobutyraldehyde (B47883) to form the aldehyde analog, CGP13501.[4] Subsequent hydride reduction of the aldehyde yields the primary alcohol, this compound.[4]

Pharmacological Profile of this compound

Initial characterization revealed that this compound enhances the potency and efficacy of GABA at both native and recombinant GABAB receptors.[5][6] However, further investigation uncovered a more complex pharmacological profile, with effects on other key components of the central nervous system.

Positive Allosteric Modulation of GABAB Receptors

This compound was found to increase the affinity of agonists for the GABAB receptor and enhance the efficacy of signal transduction following agonist stimulation.[6][7] Mechanistic studies revealed that this compound acts on the GABAB2 subunit of the heterodimeric GABAB receptor, a subunit primarily involved in G-protein coupling rather than ligand binding.[7][8]

Effects on GABAA Receptors and Potassium Channels

Subsequent research demonstrated that this compound is not entirely selective for the GABAB receptor. It also acts as a positive allosteric modulator of GABAA receptors and, at higher concentrations, can block G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[9][10] This lack of selectivity is a critical consideration for in vivo studies and interpretation of experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity at various receptors.

Table 1: Potency of this compound at GABAB Receptors

| Receptor Type | Assay | Parameter | Value (μM) | Reference |

| Recombinant GABAB | GABA-stimulated [35S]GTPγS binding | EC50 | 4.60 | |

| Native GABAB | GABA-stimulated [35S]GTPγS binding | EC50 | 5.37 |

Table 2: Potency of this compound at GABAA Receptors

| Receptor Subtype | Assay | Parameter | Value (μM) | Reference |

| α4β3δ | GABA potency and efficacy in HEK-293 cells | EC50 | 1.0 | |

| α1β2γ2L | GABA potency and efficacy in HEK-293 cells | EC50 | 1.7 | |

| Native GABAA (cultured hippocampal neurons) | Potentiation of muscimol-induced currents | EC50 | 2.0 |

Key Experimental Protocols

The characterization of this compound relied on a variety of in vitro and cellular assays. The following sections provide an overview of the methodologies for these key experiments.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation and was crucial in identifying this compound as a GABAB receptor PAM.[6][11]

Objective: To determine the ability of a compound to modulate agonist-stimulated G-protein activation at GABAB receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK-293) stably expressing the GABAB(1b/2) receptor heteromer or from native tissue (e.g., rat brain).[5][6]

-

Assay Buffer: A typical assay buffer contains Tris-HCl, MgCl2, and GDP.

-

Incubation: Membranes are incubated with a fixed concentration of a GABAB agonist (e.g., GABA or L-baclofen), varying concentrations of the test compound (this compound), and [35S]GTPγS.[6]

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

Quantification: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.

Recombinant Receptor Expression in HEK-293 Cells

Human Embryonic Kidney 293 (HEK-293) cells are a widely used platform for the heterologous expression of GPCRs due to their high transfection efficiency.[12][13]

Objective: To express recombinant GABAB or GABAA receptors for functional characterization.

Methodology:

-

Cell Culture: HEK-293 cells are maintained in a suitable growth medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[12]

-

Transfection: Cells are transiently or stably transfected with plasmids encoding the desired receptor subunits (e.g., GABAB1b and GABAB2) using a suitable transfection reagent.[12]

-

Selection (for stable cell lines): For stable expression, cells are cultured in the presence of a selection agent (e.g., G418) to select for cells that have integrated the plasmid DNA.

-

Expression Verification: Receptor expression is confirmed by methods such as radioligand binding, Western blotting, or functional assays.

Electrophysiological Recordings in Xenopus Oocytes

The Xenopus laevis oocyte expression system is a powerful tool for studying the coupling of GPCRs to ion channels.[14][15]

Objective: To assess the modulation of GABAB receptor-mediated activation of inwardly rectifying potassium (Kir) channels.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from female Xenopus laevis frogs and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the GABAB1b and GABAB2 receptor subunits, along with the subunits of the Kir3 channel.

-

Incubation: Oocytes are incubated for several days to allow for receptor and channel expression.

-

Two-Electrode Voltage Clamp: Oocytes are voltage-clamped, and currents are recorded in response to the application of a GABAB agonist in the presence and absence of this compound.[5]

Electrophysiology in Cultured Cortical Neurons

Primary neuronal cultures provide a more physiologically relevant system to study the effects of compounds on synaptic transmission.[16][17]

Objective: To investigate the effect of this compound on the inhibitory effects of GABAB agonists on neuronal activity.

Methodology:

-

Neuron Culture: Cortical neurons are isolated from embryonic or neonatal rodents and cultured on a suitable substrate.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on cultured neurons to measure membrane currents or potentials.

-

Drug Application: A GABAB agonist (e.g., L-baclofen) is applied to the neuron to induce an inhibitory response. The modulation of this response by this compound is then assessed by co-application.[5]

Visualizing the Mechanisms and Workflows

Signaling Pathway of GABAB Receptor Modulation by this compound

Caption: GABAB receptor signaling cascade and the allosteric modulation by this compound.

Experimental Workflow for Characterizing a Novel GABAB PAM

Caption: A generalized experimental workflow for the discovery and characterization of a novel GABAB PAM like this compound.

Conclusion and Future Perspectives

The discovery of this compound was a seminal moment in GABAB receptor pharmacology, providing a proof-of-concept for the therapeutic potential of positive allosteric modulation. While its off-target effects have led to its primary use as a research tool rather than a clinical candidate, the insights gained from studying this compound have been invaluable.[1][10] It has paved the way for the development of more selective and potent GABAB PAMs with improved therapeutic profiles. The methodologies established for the characterization of this compound continue to be relevant in the ongoing search for novel modulators of the GABAergic system for the treatment of a wide range of neurological and psychiatric disorders.

References

- 1. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of the GABAB receptor in Xenopus oocytes and inhibition of the response by activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CGP-7930 - Wikipedia [en.wikipedia.org]

- 5. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The heptahelical domain of GABA(B2) is activated directly by this compound, a positive allosteric modulator of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. hek293.com [hek293.com]

- 13. Using HEK Cells for Receptor Binding Assays [cytion.com]

- 14. Coupling of GABAB receptor GABAB2 subunit to G proteins: evidence from Xenopus oocyte and baby hamster kidney cell expression system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GABAB receptors expressed in Xenopus oocytes by guinea pig cerebral mRNA are functionally coupled with Ca2(+)-dependent Cl- channels and with K+ channels, through GTP-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocol to study chloride regulation in cultured mouse cortical neurons using electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Allosteric Nexus: A Technical Guide to the CGP7930 Binding Site on the GABA-B2 Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of CGP7930, a positive allosteric modulator (PAM) of the γ-aminobutyric acid type B (GABA-B) receptor. By delving into the molecular intricacies of its interaction with the GABA-B2 subunit, this document aims to equip researchers and drug development professionals with the critical knowledge to advance the discovery of novel therapeutics targeting the GABAergic system.

Executive Summary

The GABA-B receptor, a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits, is a key regulator of inhibitory neurotransmission in the central nervous system. While orthosteric ligands bind to the GABA-B1 subunit, a distinct allosteric binding site for positive modulators has been identified on the GABA-B2 subunit. This compound is a prototypical PAM that enhances the affinity and efficacy of the endogenous agonist GABA. Extensive research has pinpointed the binding site of this compound to the heptahelical domain (HD) of the GABA-B2 subunit, demonstrating that this domain is a crucial hub for allosteric modulation of the receptor. This guide synthesizes the key findings on the this compound binding site, its impact on receptor function, and the experimental methodologies employed in these discoveries.

The this compound Binding Site on the GABA-B2 Heptahelical Domain

The GABA-B receptor is an obligate heterodimer, with the GABA-B1 subunit responsible for binding GABA and the GABA-B2 subunit essential for G-protein coupling and signaling.[1][2] Studies utilizing chimeric receptors and site-directed mutagenesis have conclusively demonstrated that this compound does not bind to the orthosteric site on GABA-B1 but rather interacts with an allosteric site located within the transmembrane heptahelical domain (HD) of the GABA-B2 subunit.[3] This interaction is crucial for its modulatory effects.

Remarkably, this compound has been shown to activate the GABA-B2 subunit even when expressed alone, highlighting that the GABA-B2 HD can function as a self-contained, activatable domain.[1][4] Furthermore, this compound retains its activity on a truncated GABA-B2 subunit lacking the extracellular domain, providing definitive evidence that its binding site is confined to the heptahelical region.[1][3] This discovery has opened new avenues for targeting the GABA-B2 subunit specifically for therapeutic intervention.

Quantitative Analysis of this compound Modulation

The positive allosteric modulatory effects of this compound on GABA-B receptor function have been quantified in various in vitro assay systems. The following tables summarize the key quantitative data from these studies.

| Assay System | Agonist | This compound Concentration | Effect | EC50 (GABA) | Reference |

| GTP-γ[³⁵S] binding (CHO cells) | GABA | 0.1 mM | 3-fold increase in potency | 30.0 ± 7.5 µM | [3] |

| GTP-γ[³⁵S] binding (CHO cells) | GABA | 1 mM | 10-fold increase in potency | 4.7 ± 1.04 µM | [3] |

| GTP-γ[³⁵S] binding (rat brain membranes) | GABA | N/A | Increase in potency and efficacy | N/A | [5] |

| Inositol (B14025) Phosphate (B84403) (IP) Accumulation (HEK293 cells) | GABA | 100 µM | Potentiation of IP production | N/A | [3] |

| Assay System | Parameter | Value | Reference |

| Recombinant GABA-B Receptors | EC50 (potentiation of GABA) | 4.60 µM | [6] |

| Native GABA-B Receptors | EC50 (potentiation of GABA) | 5.37 µM | [6] |

| Recombinant GABA-A (α4β3δ) Receptors | EC50 (potentiation of GABA) | 1.0 µM | [6] |

| Recombinant GABA-A (α1β2γ2L) Receptors | EC50 (potentiation of GABA) | 1.7 µM | [6] |

| Cultured Hippocampal Neurons (GABA-A) | EC50 (potentiation of Muscimol) | 2.0 µM | [6] |

Note: While this compound is a widely used tool for studying GABA-B receptors, it's important to note that some studies have shown it can also modulate GABA-A receptors and other ion channels at higher concentrations.[7]

Experimental Protocols

The identification and characterization of the this compound binding site have been reliant on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for their high transfection efficiency and robust expression of recombinant proteins.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: Transient transfection of plasmids encoding the GABA-B1 and GABA-B2 subunits (or their chimeras and mutants) is typically performed using lipid-based transfection reagents like Lipofectamine or calcium phosphate precipitation. Cells are typically seeded 24 hours prior to transfection to reach 70-80% confluency. The DNA-lipid complexes are added to the cells, and expression of the receptors is assessed 24-48 hours post-transfection.

GTP-γ[³⁵S] Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor.

-

Membrane Preparation: Transfected cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer (e.g., Tris-HCl).

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, GDP, and NaCl.

-

Procedure:

-

Membranes are incubated with the agonist (e.g., GABA) in the presence or absence of this compound.

-

The reaction is initiated by the addition of GTP-γ[³⁵S], a non-hydrolyzable analog of GTP.

-

The incubation is carried out at 30°C for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The amount of bound GTP-γ[³⁵S] on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: Data are analyzed using non-linear regression to determine the EC50 and maximal stimulation (Emax) values.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the phospholipase C (PLC) pathway, which can be coupled to the GABA-B receptor through the use of chimeric G-proteins (e.g., Gαqi9).

-

Cell Labeling: Transfected HEK293 cells are incubated with myo-[³H]inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Assay Procedure:

-

Labeled cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Cells are stimulated with GABA in the presence or absence of this compound for a specific duration (e.g., 30 minutes) at 37°C.

-

The reaction is stopped by the addition of a cold acid solution (e.g., perchloric acid).

-

The total inositol phosphates are separated from free inositol by anion-exchange chromatography.

-

The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting.

-

-

Data Analysis: Results are typically expressed as the percentage increase in IP accumulation over basal levels.

Electrophysiological Recordings in Xenopus Oocytes

This technique allows for the direct measurement of ion channel activity modulated by GABA-B receptor activation.

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and defolliculated. cRNAs encoding the GABA-B1, GABA-B2, and G-protein-gated inwardly rectifying potassium (GIRK) channel subunits are injected into the oocytes.

-

Recording: Two-electrode voltage-clamp recordings are performed 2-5 days after injection. Oocytes are perfused with a recording solution, and the membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Drug Application: GABA and this compound are applied to the bath, and the resulting changes in the inwardly rectifying K⁺ current are recorded.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is quantified.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental logic involved in understanding the this compound binding site.

References

- 1. Inositol phosphate accumulation assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Cellular Effects of CGP7930 in Neuronal Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP7930 is a small molecule that has been widely characterized as a positive allosteric modulator (PAM) of the GABA-B receptor.[1][2][3] It enhances the potency and efficacy of the endogenous ligand, γ-aminobutyric acid (GABA), at these receptors.[4] However, emerging evidence reveals a more complex pharmacological profile, with significant effects on GABA-A receptors and G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][3][5] This guide provides a comprehensive technical overview of the cellular effects of this compound in neuronal cultures, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. Understanding these multifaceted effects is critical for the accurate interpretation of experimental results and for the development of more specific therapeutic agents.

Core Mechanisms of Action

This compound's primary mode of action is the positive allosteric modulation of GABA-B receptors. It binds to a site on the GABA-B2 subunit, increasing the affinity of the receptor for GABA and enhancing its signaling efficacy.[2][6] This leads to the activation of associated G proteins (Gi/o), which in turn modulate downstream effectors.[7][8]

However, the cellular response to this compound is not solely dictated by its action on GABA-B receptors. Studies have demonstrated that this compound also:

-

Acts as a positive allosteric modulator of GABA-A receptors , potentiating GABA-evoked currents and even directly activating the receptor at higher concentrations.[1]

-

Blocks GIRK channels , which can diminish GABA-B receptor signaling at higher concentrations.[1][5]

This complex pharmacology necessitates careful consideration of concentration-dependent effects when designing and interpreting experiments.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound from various studies.

Table 1: Potentiation of GABA-B Receptor Function

| Parameter | Cell Type | Agonist | This compound Concentration | Effect | Reference |

| EC50 of GABA | Recombinant GABA-B Receptors | GABA | 4.60 µM | Increases potency and efficacy | |

| EC50 of GABA | Native GABA-B Receptors | GABA | 5.37 µM | Increases potency and efficacy | |

| GTPγS Binding | CHO cells (GABA-B1b/2) | GABA | Low micromolar | Potentiates GABA-stimulated binding | [4] |

| GTPγS Binding | Rat brain membranes | GABA | Low micromolar | Potentiates GABA-stimulated binding | [4] |

Table 2: Modulation of GABA-A Receptor Function

| Parameter | Cell Type | Agonist | This compound Concentration | Effect | Reference |

| EC50 of GABA | HEK-293 cells (α4β3δ) | GABA | 1.0 µM | Increases potency and efficacy | |

| EC50 of GABA | HEK-293 cells (α1β2γ2L) | GABA | 1.7 µM | Increases potency and efficacy | |

| EC50 of Muscimol | Cultured hippocampal neurons | Muscimol | 2.0 µM | Potentiates GABA-A receptor currents | |

| Direct Activation (EC50) | Hippocampal neurons | N/A | 5.2 ± 0.1 µM | Evokes a slowly deactivating current | [5] |

| sIPSC Frequency | Hippocampal neurons | N/A | 0.1–1 µM | Reduced frequency | [5] |

| sIPSC Decay Time | Hippocampal neurons | N/A | Micromolar concentrations | Prolonged decay | [5] |

| Tonic Inhibition | Hippocampal neurons | N/A | 1 µM | Increased baseline holding currents | [5] |

Table 3: Effects on GIRK Channels and Neuroprotection

| Parameter | Cell Type | Condition | This compound Concentration | Effect | Reference |

| GIRK Channel Block (EC50) | GIRK cells (no GABA-B R) | High K+ external Krebs | 9.7 ± 0.6 µM | Generates outward current (inhibition) | [5] |

| Apoptosis | Cerebellar Granule Neurons | Potassium deprivation | Dose-dependent | Decreased number of apoptotic neurons | [7][9] |

| Caspase-3 Activity | Cerebellar Granule Neurons | Potassium deprivation | 30 µM | Decreased activity | [9] |

| Akt Phosphorylation | Cerebellar Granule Neurons | Basal | Dose-dependent | Increased phosphorylation | [7][8] |

Signaling Pathways and Visualizations

The cellular effects of this compound are mediated by its interaction with multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

GABA-B Receptor Signaling Pathway

Caption: this compound potentiates GABA-B receptor signaling.

GABA-A Receptor Modulation by this compound

Caption: this compound modulation of GABA-A receptor function.

Neuroprotective Signaling Pathway of this compound

Caption: this compound-mediated neuroprotective signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to characterize the effects of this compound in neuronal cultures.

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure ionic currents through GABA-A and GABA-B receptors and GIRK channels in response to this compound and/or GABA agonists.

-

Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or early postnatal rodents and cultured for a specified period (e.g., 14-21 days in vitro).

-

Recording Configuration: Whole-cell voltage-clamp or current-clamp recordings are performed using borosilicate glass pipettes.

-

Solutions:

-

External Solution (Artificial Cerebrospinal Fluid - ACSF): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. For recording baclofen-activated currents, a high external K+ solution may be used.[5]

-

Internal (Pipette) Solution: For GABA-A receptor currents, a CsCl-based solution is often used to block K+ channels. For GABA-B receptor/GIRK currents, a K-gluconate-based solution is common. The solution also contains a pH buffer (e.g., HEPES), a Ca2+ chelator (e.g., EGTA), and ATP/GTP.

-

-

Drug Application: Drugs are applied via a rapid perfusion system to allow for precise control of application timing and duration.

-

Data Analysis: Changes in holding current, current amplitude, frequency and kinetics of spontaneous inhibitory postsynaptic currents (sIPSCs) are analyzed using appropriate software.

Apoptosis Assays

-

Objective: To quantify the neuroprotective effects of this compound against apoptosis.

-

Cell Culture and Treatment: Cerebellar granule neurons (CGNs) are a common model. Apoptosis is induced by switching from a high-potassium to a low-potassium medium.[7][9] Cells are treated with varying concentrations of this compound.

-

Methods for Quantifying Apoptosis:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.

-

Hoechst 33258 Staining: A fluorescent dye that stains the condensed chromatin in apoptotic nuclei.

-

Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

-

Data Analysis: The number of apoptotic cells is counted and expressed as a percentage of the total number of cells. Caspase-3 activity is measured using a fluorometric or colorimetric substrate.

Western Blotting for Signaling Protein Phosphorylation

-

Objective: To investigate the effect of this compound on the activation of intracellular signaling pathways (e.g., PI3K/Akt).

-

Cell Lysis: Following treatment with this compound, cultured neurons are lysed in a buffer containing detergents and protease/phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., phospho-Akt and total Akt).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Data Analysis: The intensity of the bands is quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the extent of pathway activation.

Conclusion

This compound is a valuable pharmacological tool for studying GABAergic neurotransmission. However, its lack of specificity, with demonstrable effects on GABA-A receptors and GIRK channels in addition to its primary target, the GABA-B receptor, complicates the interpretation of its in vitro and in vivo effects.[1][5] This technical guide provides a framework for understanding these complex cellular actions. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying signaling pathways, we aim to equip researchers with the knowledge necessary to design rigorous experiments and accurately interpret their findings in the context of this compound's multifaceted pharmacology. The development of more selective GABA-B receptor PAMs remains a key goal for future drug discovery efforts.

References

- 1. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a positive allosteric modulator of the GABAB receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CGP-7930 - Wikipedia [en.wikipedia.org]

- 4. Positive allosteric modulation of native and recombinant gamma-aminobutyric acid(B) receptors by 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol (this compound) and its aldehyde analog CGP13501 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - An allosteric modulator of GABABRs, GABAARs and inwardly-rectifying potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAB Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. jneurosci.org [jneurosci.org]

Unraveling the Complex Pharmacology of CGP7930: A Positive Allosteric Modulator of GABA-A and GABA-B Receptors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CGP7930 is a small molecule that has garnered significant interest in the field of neuropharmacology for its role as a positive allosteric modulator (PAM) of γ-aminobutyric acid (GABA) receptors. While initially identified as the first PAM for GABA-B receptors, subsequent research has revealed a more complex pharmacological profile, including activity at GABA-A receptors and ion channels. This technical guide provides an in-depth analysis of the interaction of this compound with both GABA-A and GABA-B receptors, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this multifaceted compound.

Introduction

γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are mediated by two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Modulating the activity of these receptors is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.

This compound, chemically known as 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol, was the first compound to be described as a positive allosteric modulator of GABA-B receptors.[1] Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and they can enhance the effect of the endogenous ligand. More recently, the pharmacological activity of this compound has been shown to extend to GABA-A receptors, where it also acts as a positive allosteric modulator.[2][3] Furthermore, it has been reported to block G protein-coupled inwardly rectifying potassium (GIRK) channels.[2][3][4] This multifaceted activity makes this compound a valuable research tool but also highlights the need for careful interpretation of experimental results.

This guide will dissect the interactions of this compound with both GABA-A and GABA-B receptors, providing a detailed overview of its mechanism of action, quantitative pharmacological data, and the experimental approaches used to characterize its effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound at GABA-A and GABA-B receptors from various studies.

Table 1: Potency of this compound at GABA-B Receptors

| Assay Type | Agonist | Preparation | EC50 (μM) | Reference |

| GABA-stimulated [³⁵S]GTPγS binding | GABA | Recombinant GABA-B receptors | 4.60 | [2] |

| GABA-stimulated [³⁵S]GTPγS binding | GABA | Native GABA-B receptors | 5.37 | [2] |

Table 2: Potency of this compound at GABA-A Receptors

| Receptor Subtype | Agonist | Preparation | EC50 (μM) | Reference |

| α4β3δ | GABA | Recombinant GABA-A receptors (HEK-293 cells) | 1.0 | [2] |

| α1β2γ2L | GABA | Recombinant GABA-A receptors (HEK-293 cells) | 1.7 | [2] |

| Native | Muscimol | Cultured hippocampal neurons | 2.0 | [2] |

| Native | GABA | Hippocampal neurons (direct activation) | 5.2 | [4] |

Mechanism of Action

Interaction with GABA-B Receptors

GABA-B receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits.[5][6] The GABA-B1 subunit is responsible for binding the endogenous agonist GABA, while the GABA-B2 subunit couples to intracellular G proteins, primarily of the Gi/o family.[5][7] this compound acts as a positive allosteric modulator by binding to a site within the seven-transmembrane (7TM) domain of the GABA-B2 subunit.[5][8] This binding event is thought to stabilize the active conformation of the receptor, thereby increasing both the potency and efficacy of GABA.[8][9] In some experimental systems, this compound has been observed to exhibit weak agonist activity at the GABA-B2 subunit even in the absence of an orthosteric agonist.[5]

References

- 1. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CGP 7930 | GABAB Receptors | Tocris Bioscience [tocris.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Molecular mechanisms of GABA(B) receptor activation: new insights from the mechanism of action of this compound, a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole Cell Patch Clamp Protocol [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. axolbio.com [axolbio.com]

- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CGP7930 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP7930 is a potent and widely used positive allosteric modulator (PAM) of the GABA-B receptor.[1][2] It enhances the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA), by increasing both the potency and maximal efficacy of GABA.[3][4] this compound has been instrumental in studying the physiological roles of GABA-B receptors and holds potential for therapeutic applications.[1] These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions and comprehensive protocols for its use in various in vitro assays.

Data Presentation: Solubility and Working Concentrations

This compound exhibits excellent solubility in DMSO, making it a convenient solvent for preparing high-concentration stock solutions for in vitro studies. The data in the following table summarizes the key quantitative parameters for the use of this compound in DMSO-based in vitro assays.

| Parameter | Value | Reference |

| Solubility in DMSO | 100 mM (29.25 mg/mL) | [3] |

| Molecular Weight | 292.46 g/mol | [3] |

| EC₅₀ (GABA Potentiation) | 4.60 µM (recombinant GABA-B receptors) | [3] |

| 5.37 µM (native GABA-B receptors) | [3] | |

| Typical Working Concentrations | 1 µM - 100 µM | [4][5] |

| Recommended Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | [6][7][8][9] |

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous (cell culture grade) DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 29.25 mg of this compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For a 100 mM solution, add 1 mL of DMSO for every 29.25 mg of this compound.

-

Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Ensure the solution is clear and free of any particulate matter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for In Vitro Assays (96-well plate format)

This protocol provides a step-by-step guide for diluting the DMSO stock solution to prepare working concentrations of this compound in cell culture media for a typical 96-well plate experiment.

Materials:

-

100 mM this compound in DMSO (from Protocol 1)

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

96-well cell culture plate

Procedure:

-